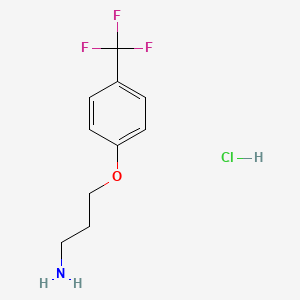

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

描述

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)phenol with an appropriate halogenated propan-1-amine under basic conditions to form the phenoxy intermediate.

Amination: The phenoxy intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group.

Hydrochloride Formation: Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

Therapeutic Uses

1. Treatment of Hyperparathyroidism

- Cinacalcet hydrochloride is primarily used to manage secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. It acts as a calcimimetic agent, which means it increases the sensitivity of the calcium-sensing receptors on parathyroid cells to extracellular calcium, leading to decreased parathyroid hormone (PTH) secretion. This mechanism helps in reducing elevated serum calcium levels and improving bone health in these patients .

2. Management of Hypercalcemia

- The compound is also indicated for the treatment of hypercalcemia associated with malignancy. By lowering PTH levels, cinacalcet helps to normalize calcium levels in patients suffering from conditions such as cancer-related hypercalcemia .

3. Bone Density Preservation

- In addition to its effects on calcium metabolism, cinacalcet has been shown to help preserve bone density in patients with kidney failure. This is crucial because patients with chronic kidney disease often experience bone loss due to dysregulated calcium and phosphate metabolism .

Case Studies and Research Findings

Case Study 1: Efficacy in Dialysis Patients

A clinical trial involving patients with secondary hyperparathyroidism demonstrated that treatment with cinacalcet significantly reduced PTH levels and improved serum calcium and phosphorus levels compared to placebo. The study concluded that cinacalcet is effective for long-term management of secondary hyperparathyroidism in dialysis patients .

Case Study 2: Cancer-Related Hypercalcemia

Another study assessed the efficacy of cinacalcet in managing hypercalcemia due to malignancy. Results indicated that patients receiving cinacalcet had a marked decrease in serum calcium levels within days of initiation compared to those receiving standard care alone. This highlights the compound's rapid action and effectiveness in acute settings .

Data Tables

作用机制

The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to potent biological effects. The compound may inhibit the reuptake of neurotransmitters or modulate receptor activity, contributing to its pharmacological profile.

相似化合物的比较

Similar Compounds

Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.

Paroxetine: Another antidepressant with a related chemical structure.

Duloxetine: A serotonin-norepinephrine reuptake inhibitor with structural similarities.

Uniqueness

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted phenoxy compound, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, particularly in terms of metabolic stability and receptor binding affinity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C17H18F3NO

- Molecular Weight: 323.33 g/mol

This compound features a trifluoromethyl group attached to a phenoxy ring, which is linked to a propan-1-amine moiety. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to increased inhibition of target enzymes or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter uptake, similar to other trifluoromethyl-containing drugs that have shown enhanced potency due to structural modifications.

- Receptor Binding: It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and anxiety disorders.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects: Preliminary studies suggest that compounds with similar structures exhibit serotonin reuptake inhibition, which can alleviate symptoms of depression.

- Anti-inflammatory Properties: Trifluoromethyl compounds are often studied for their anti-inflammatory effects, potentially through modulation of cytokine production.

- Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains, suggesting potential applications in treating infections.

Study 1: Antidepressant Activity

A study conducted on a related compound demonstrated that the introduction of a trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound may similarly enhance antidepressant effects through serotonin modulation .

Study 2: Enzyme Interaction

Research investigating the interaction between trifluoromethylated compounds and specific enzymes revealed that these compounds could effectively inhibit enzyme activity related to inflammatory pathways. This was evidenced by reduced levels of inflammatory markers in treated cell cultures .

Data Table: Biological Activity Overview

属性

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVRPXJDSVGEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702017 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100840-63-9 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。